2-Methyl-1-propan-2-ylbenzimidazole

Description

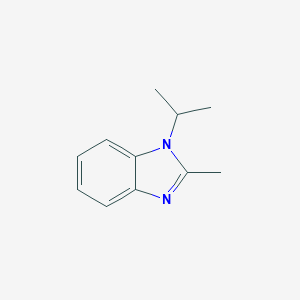

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-propan-2-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(2)13-9(3)12-10-6-4-5-7-11(10)13/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHYPBIGZLJIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2 Methyl 1 Propan 2 Ylbenzimidazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of benzimidazole (B57391) derivatives, ¹H NMR is used to identify the protons on the aromatic ring and the substituent groups.

For the analogue 2-Methyl-1H-benzimidazole , the ¹H NMR spectrum displays characteristic signals for the methyl protons and the aromatic protons of the benzene (B151609) ring. chemicalbook.com The spectrum typically shows a singlet for the C2-methyl group and complex multiplets for the four aromatic protons. chemicalbook.comresearchgate.net The NH proton signal can be broad and its chemical shift is often solvent-dependent.

For 2-Methyl-1-propan-2-ylbenzimidazole , the spectrum is predicted to show distinct signals corresponding to its unique structure. The key expected resonances are:

A singlet integrating to nine protons for the magnetically equivalent methyl groups of the propan-2-yl (tert-butyl) substituent.

A singlet integrating to three protons for the methyl group at the C2 position.

A series of multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the four protons on the benzimidazole ring system. The substitution on the nitrogen atom influences the electronic environment of these protons, leading to specific chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (4H) | ~7.0 - 8.0 | Multiplets | 4H |

| C2-CH₃ | ~2.5 | Singlet | 3H |

| N-C(CH₃)₃ | ~1.7 | Singlet | 9H |

¹³C NMR spectroscopy maps the carbon skeleton of a molecule, with each unique carbon atom producing a distinct signal. For benzimidazoles, ¹³C NMR is crucial for confirming the number of carbon atoms and identifying the quaternary carbons within the heterocyclic ring. arabjchem.org

The ¹³C NMR spectrum of the analogue 2-Methyl-1H-benzimidazole has been well-documented. chemicalbook.comspectrabase.com It shows signals for the C2 carbon, the C2-methyl carbon, and the six carbons of the benzimidazole ring. The chemical shifts of the ring carbons are influenced by the nitrogen atoms and the presence of tautomers in solution. mdpi.com In many 2-alkyl-benzimidazoles, the signal for the C2 carbon is typically shifted downfield by 10–15 ppm compared to the unsubstituted benzimidazole. mdpi.com

For This compound , the ¹³C NMR spectrum would provide conclusive evidence of its structure. The presence of the N-propan-2-yl group introduces two new carbon environments: a quaternary carbon and the carbons of its three methyl groups. The expected signals would be:

Signals for the seven carbons of the benzimidazole core.

A signal for the C2-methyl carbon.

A signal for the quaternary carbon of the propan-2-yl group.

A single signal for the three equivalent methyl carbons of the propan-2-yl group.

Table 2: ¹³C NMR Data for 2-Methyl-1H-benzimidazole

| Carbon Atom | Chemical Shift (ppm) in DMSO-d6 spectrabase.com |

|---|---|

| C2 | 151.2 |

| C4/C7 | 114.5 |

| C5/C6 | 121.1 |

| C3a/C7a | 138.5 |

| CH₃ | 13.9 |

Two-dimensional (2D) NMR techniques are powerful tools for establishing definitive structural assignments by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For a substituted benzimidazole, COSY would be used to trace the connectivity of the protons on the aromatic ring, helping to assign their specific positions. ugm.ac.id

XHCOR (X-nucleus-Proton Correlation) : This category includes techniques like HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence) , which correlate directly bonded carbon and proton atoms. It allows for the unambiguous assignment of a proton's signal to its corresponding carbon atom. ugm.ac.idHMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. For this compound, an HMBC experiment would be invaluable, showing correlations from the N-propan-2-yl protons to the C3a and C7a carbons of the imidazole (B134444) ring, confirming the site of substitution. ugm.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. It can be used to study the spatial arrangement of substituent groups relative to the benzimidazole core. beilstein-journals.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-Methyl-1H-benzimidazole shows characteristic absorption bands: a broad N-H stretching band (around 3000-3400 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C=N and C=C stretching in the 1400-1650 cm⁻¹ region, and various fingerprint bands at lower wavenumbers. nist.gov

The FTIR spectrum of This compound would differ significantly in one key aspect: the absence of the N-H stretching band, which confirms the N-substitution. The spectrum would be dominated by:

Aromatic and aliphatic C-H stretching vibrations.

Strong absorption bands characteristic of the bending and stretching vibrations of the propan-2-yl (tert-butyl) group.

Characteristic C=N and C=C stretching vibrations from the benzimidazole ring system.

Table 3: Key Predicted FTIR Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃ groups) | 2850 - 3000 |

| C=N and C=C Ring Stretch | 1400 - 1650 |

| C-H Bend | 1350 - 1480 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The electron ionization (EI) mass spectrum of 2-Methyl-1H-benzimidazole shows a prominent molecular ion (M⁺) peak at m/z 132, corresponding to its molecular weight. nih.govnist.gov

For This compound (Molecular Formula: C₁₂H₁₆N₂), the calculated molecular weight is 188.27 g/mol . Its mass spectrum is expected to show a molecular ion peak at m/z 188. The fragmentation pattern would be highly informative, likely involving:

Loss of a methyl group (-CH₃) : Fragmentation of the propan-2-yl group to lose a methyl radical (15 Da) would yield a very stable tertiary carbocation fragment at m/z 173. This is often a prominent peak for tert-butyl substituted compounds.

Loss of the propan-2-yl group : Cleavage of the N-C bond could result in the loss of a tert-butyl radical (57 Da), leading to a fragment at m/z 131, corresponding to the [2-methylbenzimidazole]⁺ fragment.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

|---|---|

| 188 | [M]⁺ (Molecular Ion) |

| 173 | [M - CH₃]⁺ |

| 131 | [M - C₄H₉]⁺ |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is instrumental in probing the electronic transitions within benzimidazole derivatives.

The electronic absorption spectra of benzimidazole derivatives are characterized by transitions within the aromatic system. The UV-Vis spectrum of 2-methyl-1H-benzimidazole, a parent compound, shows absorption bands that can be analyzed to understand its electronic properties. nist.gov For instance, the electronic properties of benzimidazole derivatives, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be determined from their absorption spectra. nih.gov

The introduction of substituents on the benzimidazole core can significantly influence the electronic transitions. sciepub.com For example, the synthesis of novel unsymmetrical benzimidazole derivatives and the investigation of their optical properties through UV-vis absorption and fluorescence emission spectra have been reported. nih.gov These studies, often complemented by theoretical calculations like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide a deeper understanding of the electronic structure and optical properties. nih.gov The energy band gap (Eg) of a benzimidazole derivative, a key parameter for electronic applications, can be determined from the absorption spectra using a Tauc plot. A large band gap can be indicative of high π-conjugation within the molecule. nih.gov

The solvent environment can also affect the electronic absorption spectra of benzimidazole derivatives, leading to solvatochromic shifts. researchgate.net The study of these shifts provides information about the nature of the electronic transitions and the interaction of the molecule with its surroundings.

Laser-induced fluorescence (LIF) spectroscopy is a highly sensitive technique used to study the excited electronic states of molecules. For benzimidazole derivatives, LIF can provide detailed information about their photophysical properties. researchgate.net The fluorescence emission spectra, including quantum yields, are important characteristics that determine the potential of these compounds in applications such as fluorescent probes and optoelectronic devices. nih.govresearchgate.net

The fluorescence properties are highly dependent on the molecular structure, including the nature and position of substituents. researchgate.net For example, the introduction of specific functional groups can lead to enhanced fluorescence quantum yields, making the compounds highly luminescent. researchgate.net Some benzimidazole derivatives exhibit aggregation-induced emission (AIE), where the fluorescence intensity increases in the aggregated state. researchgate.net

Dispersed single vibronic level fluorescence (SVLF) spectroscopy, a variant of LIF, can be used to probe the vibrational energy levels in both the ground and excited electronic states. nih.gov This technique, often supported by computational calculations, allows for detailed assignments of vibrational modes and provides insights into the molecular geometry in different electronic states. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction analysis has been extensively used to elucidate the molecular structures of this compound and a wide array of its analogues. mdpi.comnih.govmdpi.com These studies reveal the precise spatial arrangement of the atoms, including the planarity of the benzimidazole core and the conformation of its substituents. iucr.orgresearchgate.netresearchgate.net For example, the crystal structure of 2-methyl-1H-imidazol-3-ium 3,5-dicarboxybenzoate, a salt of a related imidazole derivative, was determined by single-crystal X-ray diffraction, revealing details of the protonated 2-methylimidazole (B133640) cation. nih.gov

The structural analysis of various benzimidazole derivatives has shown that the benzimidazole unit can be essentially planar, although the substituents attached to it can adopt different orientations. researchgate.netmdpi.comnih.gov For instance, in some structures, the phenyl rings attached to the benzimidazole core are not coplanar with it, exhibiting significant dihedral angles. mdpi.comnih.gov The presence of disorder in the crystal structure, where certain parts of the molecule occupy multiple positions, is also a common feature observed in some benzimidazole derivatives. iucr.orgnih.gov

The table below presents crystallographic data for a selection of benzimidazole derivatives, illustrating the diversity of crystal systems and space groups observed for this class of compounds.

| Compound Name | Crystal System | Space Group | Reference |

| 2-ethyl-1H-benzimidazole (form 3a) | Monoclinic | P2/c | researchgate.net |

| 2-propyl-1H-benzimidazole | Monoclinic | P2/c | researchgate.net |

| 1-(4-chlorophenylsulfonyl)-2,5-dimethyl-1H-benzimidazole and 1-(4-chlorophenylsulfonyl)-2,6-dimethyl-1H-benzimidazole (mixed crystal) | Monoclinic | P2/c | iucr.org |

| 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole | Orthorhombic | Pna2 | iucr.org |

| 5,6-dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole (polymorph 1) | Monoclinic | C2/c | nih.gov |

| 5,6-dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole (polymorph 2) | Orthorhombic | Pnma | nih.gov |

| 5,6-dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole (polymorph 3) | Triclinic | P-1 | nih.gov |

| 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | Monoclinic | P2/n | mdpi.com |

| Methyl 1,3-benzoxazole-2-carboxylate | Monoclinic | P2 | nih.gov |

The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In benzimidazole derivatives, hydrogen bonding plays a crucial role in dictating the solid-state architecture. doaj.org These can include N-H···N, N-H···O, O-H···N, and C-H···O hydrogen bonds, which often link molecules into chains, dimers, or more complex three-dimensional networks. iucr.orgorientaljphysicalsciences.orgresearchgate.netnih.gov

The interplay between molecular conformation and these intermolecular forces can lead to the formation of polymorphs, which are different crystal structures of the same compound. nih.gov The study of polymorphism is important as different polymorphs can exhibit distinct physical properties.

Thermal Analysis Techniques in Compound Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of benzimidazole compounds. nih.govnih.gov TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of solvated molecules. nih.govacs.org For instance, the thermal stability of benzimidazole-based ionic liquids has been studied using TGA, which confirmed that the stability is influenced by the nature of the anion. nih.gov

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions (Tg), and crystallization temperatures (Tcc). nih.gov These thermal properties are crucial for understanding the material's behavior at different temperatures and for processing considerations. The thermal analysis of albendazole, a benzimidazole derivative, has been used to study its interactions with other molecules in solid dispersions. researchgate.net Similarly, TGA and DSC have been used to investigate the thermal decomposition of N-carbamoyl benzotriazole (B28993) derivatives, revealing differences in their evaporation and decomposition behavior. researchgate.net

The combination of TGA with other techniques, such as mass spectrometry (TG-MS), can provide further insights into the decomposition pathways by identifying the evolved gaseous products. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a crucial technique for determining the thermal stability and decomposition profile of a compound by measuring its mass change as a function of temperature. For benzimidazole derivatives, TGA can reveal the temperatures at which different parts of the molecule break down.

Detailed thermal analysis has been conducted on a 2-methylbenzimidazole (B154957) dithiocarbamate-Pb(II) complex, which serves as a relevant analogue. The TGA thermogram for this complex indicates a multi-stage decomposition process. The initial decomposition step is observed between 90°C and 137°C, corresponding to a weight loss of 17%. This loss is attributed to the fragmentation of the methyl and benzene groups. A subsequent decomposition stage occurs from 137°C to 217°C, with a weight loss of 7%, which is suggested to be due to the breakdown of the imidazole portion of the molecule. researchgate.net

Table 1: Thermogravimetric Analysis Data for 2-Methylbenzimidazole Dithiocarbamate-Pb(II) Complex

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Attributed To |

|---|---|---|---|

| 1 | 90 - 137 | 17 | Decomposition of methyl and benzene groups |

| 2 | 137 - 217 | 7 | Decomposition of imidazole molecule |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques used to measure the temperature and heat flow associated with thermal transitions in a material. These methods can identify endothermic and exothermic events such as melting, crystallization, and decomposition.

For the 2-methylbenzimidazole dithiocarbamate-Pb(II) complex, DTA was performed in conjunction with TGA. researchgate.net The DTA curve for this complex shows distinct peaks corresponding to the decomposition events identified in the TGA analysis, confirming the temperature ranges of these transitions. While specific enthalpy values from DSC are not provided in the available literature for this particular analogue, the DTA data corroborates the multi-stage thermal degradation process.

The study of related benzimidazole-containing metal-organic frameworks also demonstrates the utility of combined TGA-DSC analysis. In these systems, initial weight loss below 200°C is typically associated with the removal of solvent molecules, followed by a stable plateau before the ultimate decomposition of the organic ligands at higher temperatures.

Table 2: Differential Thermal Analysis Data for 2-Methylbenzimidazole Dithiocarbamate-Pb(II) Complex

| Thermal Event | Temperature Range (°C) | Observation |

|---|---|---|

| Decomposition Step 1 | 90 - 137 | Endothermic/Exothermic peak corresponding to TGA weight loss |

| Decomposition Step 2 | 137 - 217 | Endothermic/Exothermic peak corresponding to TGA weight loss |

Computational Chemistry and Quantum Mechanical Studies of 2 Methyl 1 Propan 2 Ylbenzimidazole

Density Functional Theory (DFT) Calculations for Molecular Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to predict the geometric and electronic properties of molecules.

Selection of Functionals and Basis Sets

In typical DFT studies of benzimidazole (B57391) derivatives, a range of functionals and basis sets are employed. nih.govnih.govresearchgate.net The choice is crucial for obtaining accurate results. Common functionals include B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govresearchgate.net Basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are frequently chosen to provide a balance between computational cost and accuracy. nih.govresearchgate.net For 2-Methyl-1-propan-2-ylbenzimidazole, a similar combination, for instance, B3LYP/6-311++G(d,p), would be a standard starting point for theoretical calculations. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. A key aspect of this analysis for this particular molecule would be the conformational arrangement of the tert-butyl group (propan-2-yl) relative to the benzimidazole ring system. This would identify the most stable conformer and the energy barriers between different rotational isomers.

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity and potential applications.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO and LUMO are the frontier molecular orbitals, and their energy difference (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity. nih.gov For benzimidazole derivatives, the HOMO is often located on the electron-rich benzimidazole ring system, while the LUMO's location can vary depending on the substituents. In the case of this compound, the HOMO would likely be distributed over the fused benzene (B151609) and imidazole (B134444) rings, and the LUMO would also be centered on this ring system. The specific energy values and the gap would be influenced by the presence of the methyl and tert-butyl groups.

Molecular Electrostatic Potential (MESP) Surface Analysis

An MESP surface map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netnih.gov For this compound, the MESP would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the imidazole ring, indicating these as sites for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms. This analysis is valuable for predicting how the molecule might interact with other molecules or biological targets. researchgate.net

Atomic Charge Distribution

A hypothetical atomic charge distribution for this compound, based on general principles, would likely show the following trends:

| Atom/Group | Expected Partial Charge |

| N1 (imidazole) | Negative |

| N3 (imidazole) | Negative |

| C2 (imidazole) | Positive |

| Methyl group (C2) | Slightly Positive (C), Slightly Negative (H) |

| Tert-butyl group (N1) | Slightly Positive (quaternary C), Slightly Negative (methyl C and H) |

| Benzene ring | Varied (alternating positive and negative character) |

This table is illustrative and not based on specific published data for the target compound.

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical calculations can provide a suite of parameters that describe the global and local reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Reactivity Descriptors

Global reactivity descriptors provide a general overview of a molecule's stability and reactivity. Key descriptors include:

HOMO-LUMO Energy Gap (ΔE): A larger energy gap implies higher kinetic stability and lower chemical reactivity.

Ionization Potential (I): The energy required to remove an electron, approximated as -EHOMO.

Electron Affinity (A): The energy released upon gaining an electron, approximated as -ELUMO.

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2.

Global Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ2/(2η).

For benzimidazole derivatives, these parameters are sensitive to the nature and position of substituents. The electron-donating tert-butyl group on this compound would be expected to raise the HOMO energy level, thereby affecting all the calculated reactivity descriptors.

| Descriptor | Formula | Expected Influence of Tert-butyl Group |

| HOMO-LUMO Gap | ELUMO - EHOMO | Decrease |

| Ionization Potential | -EHOMO | Decrease |

| Electron Affinity | -ELUMO | Minor Change |

| Electronegativity | (I+A)/2 | Decrease |

| Chemical Hardness | (I-A)/2 | Decrease |

| Global Softness | 1/η | Increase |

| Electrophilicity Index | χ2/(2η) | Variable |

This table presents expected trends and is not based on specific published data.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry of a molecule, a theoretical spectrum can be generated. These calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other theoretical approximations. For benzimidazole derivatives, characteristic vibrational modes include N-H stretching (in tautomeric forms), C=N stretching, C=C stretching of the benzene ring, and various bending and out-of-plane deformation modes. The calculated vibrational spectrum of this compound would be expected to show characteristic peaks for the methyl and tert-butyl groups, in addition to the benzimidazole core vibrations.

Theoretical Investigation of Tautomerism and Isomerization Pathways

For benzimidazoles that are unsubstituted at one of the nitrogen atoms, prototropic tautomerism is a key feature. This involves the migration of a proton between the two nitrogen atoms of the imidazole ring. While the N1-substitution in this compound prevents this specific type of tautomerism, computational studies can still be employed to investigate other potential isomerization pathways, such as rotational isomers (conformers) arising from the orientation of the tert-butyl group. The relative energies of different conformers and the energy barriers for their interconversion can be calculated to determine the most stable structures. For related benzimidazole systems, theoretical studies have successfully elucidated the relative stabilities of different tautomers and the transition states connecting them. mdpi.com

Solvent Effects in Computational Modeling

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly in solution. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. The choice of solvent can impact the relative energies of isomers, the positions of spectral bands, and the rates of chemical reactions. For benzimidazole derivatives, computational studies have shown that the surrounding solvent can alter tautomeric equilibria and influence spectroscopic properties. researchgate.net

Reaction Chemistry and Derivatization Strategies for 2 Methyl 1 Propan 2 Ylbenzimidazole

Electrophilic Aromatic Substitution Reactions on the Benzimidazole (B57391) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, followed by the loss of a proton to restore aromaticity. uci.edulumenlearning.com The rate-determining step is the formation of this carbocation. uci.edu

In the case of benzimidazole, the benzene (B151609) portion of the molecule is the typical site for EAS. The fused imidazole (B134444) ring acts as an activating group, donating electron density to the benzene ring and making it more nucleophilic than benzene itself. This activation directs incoming electrophiles primarily to the ortho and para positions relative to the activating group. For the benzimidazole ring, substitution typically occurs at the 4, 5, 6, and 7 positions.

The reactivity and regioselectivity of EAS on 2-Methyl-1-propan-2-ylbenzimidazole are influenced by its substituents:

N1-tert-butyl group: This bulky alkyl group exerts a significant steric hindrance, which can disfavor substitution at the adjacent 7-position. Electronically, as an alkyl group, it is weakly electron-donating.

C2-methyl group: This group is also electron-donating, further activating the ring system.

Considering these factors, electrophilic attack is most likely to occur at the 5- and 6-positions of the benzimidazole ring, which are electronically activated and sterically accessible. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). lumenlearning.comlibretexts.org

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Typical Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitro-substituted benzimidazole |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion equivalent) | Bromo-substituted benzimidazole |

| Chlorination | Cl₂, FeCl₃ | Cl⁺ (Chloronium ion equivalent) | Chloro-substituted benzimidazole |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | Alkyl-substituted benzimidazole |

Nucleophilic Reactions and Substituent Effects

Nucleophilic substitution reactions on the benzimidazole ring are less common for the carbocyclic part unless it is activated by strong electron-withdrawing groups, which are absent in this compound. youtube.com However, the imidazole portion of the molecule, particularly the C2 position, is susceptible to nucleophilic attack, especially if a good leaving group is present.

Studies on 2-chlorobenzimidazoles have shown that the chlorine atom at the C2 position can be readily displaced by various nucleophiles. rsc.org This suggests a potential derivatization strategy for this compound would involve first converting the C2-methyl group into a suitable leaving group. The electron-donating nature of the methyl and tert-butyl groups in the parent compound generally deactivates the ring system towards nucleophilic attack. For a nucleophilic aromatic substitution to occur on the benzene ring, the presence of electron-withdrawing groups (like a nitro group) at positions ortho or para to a leaving group is typically required to stabilize the negative charge in the intermediate Meisenheimer complex. youtube.com

Cycloaddition Reactions Involving Benzimidazole Derivatives

Benzimidazole derivatives have been shown to participate in or influence cycloaddition reactions. nih.gov One of the most notable examples is their use as ligands in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Tris(2-benzimidazolylmethyl)amines, for instance, have proven to be highly effective ligands for accelerating this reaction, which leads to the formation of 1,2,3-triazoles. nih.gov The benzimidazole moiety helps to stabilize the copper catalyst and facilitate the catalytic cycle. While this compound itself may not be the active ligand, its structural motif is central to these catalytic systems.

Furthermore, other types of cycloadditions, such as photochemical [2+2] cycloadditions, have been noted in systems containing benzimidazole frameworks, highlighting the diverse reactivity of this heterocyclic core. acs.org

Formation of Benzimidazolium Salts and Ionic Liquids

The N3-nitrogen atom of the imidazole ring in 1-substituted benzimidazoles is nucleophilic and can react with alkyl halides or other electrophiles to form quaternary benzimidazolium salts. nih.govbiointerfaceresearch.com This reaction is a straightforward and efficient method for derivatization. The resulting benzimidazolium salts are precursors to N-heterocyclic carbenes (NHCs) and can also be used as ionic liquids. biointerfaceresearch.com

The synthesis typically involves reacting the N-substituted benzimidazole with an alkylating agent, often in a solvent like toluene (B28343) or dichloromethane, and may require heating. nih.govinonu.edu.tr The product precipitates or is isolated after removal of the solvent.

Table 2: Representative Synthesis of Benzimidazolium Salts

| N1-Substituted Benzimidazole | Alkylating Agent | Product | Reference |

|---|---|---|---|

| 1-Methylbenzimidazole | Benzyl Chloride | 1-Benzyl-3-methylbenzimidazolium chloride | nih.gov |

| 1-Methylbenzimidazole | Chloromenthyl methyl ether | 3-Menthyloxymethyl-1-methylbenzimidazolium chloride | nih.gov |

| 1-(2-methyl-1,4-benzodioxane)benzimidazole | Benzyl Chloride | 1-(2-methyl-1,4-benzodioxane)-3-benzylbenzimidazolium chloride | biointerfaceresearch.cominonu.edu.tr |

For this compound, reaction with an alkyl halide (R-X) would yield the corresponding 1-tert-butyl-3-alkyl-2-methylbenzimidazolium halide. These salts are valuable as catalysts, antimicrobial agents, and in materials science. biointerfaceresearch.comresearchgate.net

Functionalization at the N1 Position and C2 Position

The structure of this compound already features substituents at both the N1 and C2 positions.

N1 Position: The N1 position is occupied by a tert-butyl group. Further functionalization at this position would require the cleavage of the N-C bond, which is generally not a facile process. The synthesis of the parent compound itself represents the key functionalization step at this position, typically achieved by reacting 2-methylbenzimidazole (B154957) with a tert-butylating agent.

C2 Position: The methyl group at the C2 position is a key handle for further derivatization. The protons on this methyl group are weakly acidic due to the adjacent electron-withdrawing imine-like nitrogen atom. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can deprotonate the methyl group to form a nucleophilic carbanion. This anion can then react with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to install new functional groups at the C2-methyl position. This strategy is a powerful tool for elaborating the benzimidazole scaffold. rsc.org

Coordination Chemistry of 2 Methyl 1 Propan 2 Ylbenzimidazole As a Ligand

Ligand Design and Coordination Modes of Benzimidazole (B57391) Derivatives

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. Benzimidazole derivatives are prized for their adaptability, offering various coordination possibilities. nih.govnih.gov The presence of a propan-2-yl group at the N1 position and a methyl group at the C2 position of the benzimidazole ring in 2-Methyl-1-propan-2-ylbenzimidazole influences its steric and electronic properties, which in turn affect its coordination behavior.

Benzimidazole-based ligands can coordinate to metal ions in several ways. In its simplest form, a benzimidazole derivative can act as a monodentate ligand , typically binding to a metal center through the sp2 hybridized nitrogen atom of the imidazole (B134444) ring. nih.gov This mode of coordination is common when the ligand has no other donor atoms or when steric hindrance prevents chelation.

However, the true versatility of benzimidazole derivatives lies in their potential to act as polydentate ligands . By incorporating additional donor atoms into the ligand structure, such as hydroxyl, amino, or other heterocyclic groups, these ligands can bind to a metal ion at multiple points, leading to more stable complexes. For instance, a hydroxyl group on a phenyl ring attached to the benzimidazole can deprotonate and coordinate to the metal along with the imidazole nitrogen, forming a bidentate chelate. While this compound itself lacks additional donor groups for polydentate coordination, its derivatives can be designed to exhibit such properties.

Chelation, the formation of a ring structure between a polydentate ligand and a central metal ion, is a key feature of many benzimidazole complexes. The stability of these complexes is enhanced by the chelate effect, which is entropically favorable. Benzimidazole-based ligands can form stable five- or six-membered chelate rings with metal ions, a property that is fundamental to their application in various fields. For example, ligands derived from 2-(1H-benzimidazol-2-yl)phenol act as bidentate chelating agents, coordinating through the phenolic oxygen and the imine nitrogen. rsc.org The design of such chelating ligands allows for fine-tuning the electronic and steric environment around the metal center.

Synthesis of Metal Complexes with Benzimidazole Ligands

The synthesis of metal complexes with benzimidazole ligands is typically straightforward, often involving the reaction of the ligand with a metal salt in a suitable solvent. nih.gov The choice of solvent and reaction conditions can influence the final structure of the complex.

Transition metals, with their partially filled d-orbitals, readily form complexes with benzimidazole derivatives. A general synthetic route involves dissolving the benzimidazole ligand and a transition metal salt, such as a chloride or nitrate (B79036), in a solvent like methanol (B129727) or ethanol (B145695) and stirring the mixture, sometimes with gentle heating. nih.gov The resulting complex often precipitates from the solution and can be isolated by filtration. For example, copper(II) complexes have been synthesized by reacting 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole with copper(II) nitrate in methanol. nih.gov Similarly, cobalt(II) and zinc(II) complexes have been prepared using their respective acetate (B1210297) salts. The stoichiometry of the reactants plays a crucial role in determining the structure of the final complex, with 1:1, 1:2, or other metal-to-ligand ratios being possible.

While less common than transition metal complexes, main group elements can also form coordination compounds with benzimidazole ligands. The synthesis follows similar principles, where a salt of the main group metal is reacted with the ligand. For instance, cadmium(II) complexes have been synthesized using cadmium(II) chloride with various benzimidazole derivatives.

Spectroscopic Characterization of Coordination Compounds

Once synthesized, the characterization of these coordination compounds is essential to determine their structure and properties. Several spectroscopic techniques are routinely employed for this purpose. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for confirming the coordination of the benzimidazole ligand to the metal ion. Key vibrational bands in the IR spectrum provide evidence of complex formation. For instance, the ν(C=N) stretching vibration of the benzimidazole ring, typically observed around 1600-1630 cm⁻¹, often shifts to a lower or higher frequency upon coordination to a metal. This shift indicates the involvement of the imine nitrogen in binding to the metal. If other donor groups are present, changes in their characteristic vibrational frequencies will also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the ligand change upon coordination to a metal ion. For example, in the ¹H NMR spectrum of a zinc(II) complex with a benzimidazole-derived ligand, shifts in the aromatic proton signals can confirm the coordination mode.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex. For transition metal complexes, d-d transitions and charge transfer bands are often observed in the visible region of the spectrum. The position and intensity of these bands can give insights into the geometry of the complex and the nature of the metal-ligand bonding. For instance, the appearance of new bands upon complexation or shifts in the ligand-based π-π* transitions can confirm the formation of the coordination compound.

Vibrational Spectroscopy in Metal-Ligand Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the coordination of this compound to a metal center. The analysis of vibrational spectra provides insights into the changes in bond vibrations upon complexation, thereby confirming the involvement of specific donor atoms in the metal-ligand bond.

Upon coordination to a metal ion, characteristic shifts in the vibrational frequencies of the benzimidazole ring are observed. gazi.edu.tr The stretching vibration of the C=N group within the imidazole ring, typically observed in the IR spectrum, is a key indicator of coordination. nih.gov A shift in this band to a lower frequency in the metal complex compared to the free ligand suggests the coordination of the imine nitrogen atom to the metal center. nih.gov This is because coordination weakens the C=N bond.

Furthermore, new bands appearing in the far-infrared region of the spectrum (typically below 600 cm⁻¹) can be assigned to the metal-ligand stretching vibrations (ν(M-N)). The position of these bands can provide information about the strength of the metal-ligand bond and the nature of the metal ion. For instance, in a series of isomorphous complexes, the frequency of the ν(M-N) vibration is expected to change with the metal ion. gazi.edu.tr

Raman spectroscopy complements IR spectroscopy and can be particularly useful for studying symmetric vibrations and vibrations of the benzimidazole skeleton. scilit.com Changes in the Raman bands associated with the in-plane and out-of-plane bending of the C-H bonds of the benzimidazole ring can also provide evidence of coordination. nih.gov

A comparative analysis of the IR and Raman spectra of the free this compound ligand and its metal complexes allows for a detailed understanding of the coordination mode. The presence of the tert-butyl group at the N1 position sterically hinders coordination at this nitrogen, making the imine nitrogen (N3) the primary coordination site.

Electronic Spectroscopy and d-d Transitions

Electronic spectroscopy, specifically UV-Visible spectroscopy, is instrumental in probing the electronic structure of the metal complexes of this compound. The spectra of these complexes typically exhibit two main types of electronic transitions: intra-ligand transitions and d-d transitions.

Intra-ligand transitions, which are typically observed in the ultraviolet region, arise from π → π* and n → π* transitions within the benzimidazole ring. These bands may show a slight shift upon coordination but are generally less informative about the metal-ligand interaction compared to d-d transitions. nih.gov

The d-d transitions, which occur in the visible or near-infrared region, are characteristic of transition metal complexes with partially filled d-orbitals. These transitions involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital. The energy and intensity of these bands are sensitive to the geometry of the coordination sphere, the nature of the metal ion, and the ligand field strength. youtube.com

For example, in an octahedral complex, the d-orbitals split into two sets, t₂g and eg. The energy difference between these sets is denoted as Δo (the crystal field splitting parameter). The d-d transitions correspond to the absorption of light with energy equal to Δo. The color of the complex is a direct consequence of these d-d transitions. youtube.com Complexes with weak absorption bands in the visible region often indicate that the d-d transitions are Laporte-forbidden (i.e., they involve a change in the orbital quantum number but not in the spin quantum number). youtube.com

For Cu(II) complexes with benzimidazole-based ligands, d-d bands are often observed in the 600-700 nm range and can be assigned to transitions that support a distorted tetrahedral or square planar geometry due to the Jahn-Teller effect. nih.gov Similarly, Ni(II) complexes can exhibit multiple weak bands corresponding to transitions from the ground state to various excited states. nih.gov The position and intensity of these d-d bands provide valuable information about the electronic structure and stereochemistry of the metal center in the complex.

NMR Spectroscopy in Paramagnetic and Diamagnetic Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure of both diamagnetic and paramagnetic complexes of this compound in solution.

Diamagnetic Complexes: For diamagnetic complexes, such as those of Zn(II) or Cd(II), ¹H and ¹³C NMR spectra provide detailed information about the ligand's structure and its coordination to the metal. royalsocietypublishing.orgnih.gov Upon coordination, the chemical shifts of the protons and carbons of the benzimidazole ring are expected to change. The magnitude and direction of these changes can provide insights into the electronic effects of coordination. For instance, the ¹H NMR spectrum of a diamagnetic complex would show distinct signals for the aromatic protons of the benzimidazole ring and the protons of the methyl and tert-butyl groups. researchgate.netresearchgate.net The integration of these signals can confirm the stoichiometry of the ligand in the complex.

Paramagnetic Complexes: The NMR spectroscopy of paramagnetic complexes, such as those of Co(II), Ni(II), or Cu(II), is more complex due to the presence of the unpaired electron(s) on the metal ion. tamu.edu The interaction of the nuclear spins with the unpaired electron spin leads to large chemical shift ranges (paramagnetic shifts) and significant line broadening. nih.gov

Despite these challenges, paramagnetic NMR can provide unique information about the electronic and geometric structure of the complex. The paramagnetic shift has two main contributions: the contact shift, which arises from the delocalization of unpaired electron spin density onto the ligand's nuclei, and the pseudocontact shift, which is due to the magnetic anisotropy of the complex. tamu.edu By analyzing the pattern of these shifts, it is possible to map the spin density distribution within the ligand and gain insights into the nature of the metal-ligand bond. For instance, a large paramagnetic shift for a particular proton suggests significant spin delocalization to that part of the ligand. nih.gov

Two-dimensional NMR techniques, such as HETCOR (Heteronuclear Correlation) and COSY (Correlation Spectroscopy), can be employed even for paramagnetic complexes to establish connectivity between different nuclei, aiding in the assignment of the broadened signals. nih.gov

Structural Aspects of Metal-Benzimidazole Complexes

The structural analysis of metal complexes of this compound provides definitive information about the coordination environment of the metal ion, including its coordination number, geometry, and the stereochemical arrangement of the ligands.

Coordination Geometry and Stereochemistry

The coordination geometry and stereochemistry of metal complexes with benzimidazole derivatives are influenced by several factors, including the nature of the metal ion, its oxidation state, the stoichiometry of the complex, and the steric and electronic properties of the ligand. nih.govacs.org

Common coordination geometries observed for metal-benzimidazole complexes include tetrahedral, square planar, and octahedral. nih.gov The tert-butyl group at the N1 position of this compound is expected to exert significant steric hindrance, which can influence the number of ligands that can coordinate to the metal center and the resulting geometry. This steric bulk may favor the formation of complexes with lower coordination numbers.

For instance, with a bulky ligand, a metal ion that might typically form an octahedral complex could be forced to adopt a tetrahedral or square planar geometry. The introduction of a methyl group on the benzimidazole ligand has been shown to play a pivotal role in controlling steric factors, which can lead to different nuclearities in the resulting complexes. acs.org The stereochemistry of the complex, including the possibility of cis/trans isomers or chiral structures, is also dictated by the arrangement of the ligands around the metal center.

X-ray Diffraction Studies of Complex Structures

X-ray structural analysis of metal complexes with benzimidazole-based ligands has revealed a variety of structures, including mononuclear, dinuclear, and polymeric species. acs.orgrsc.org For example, studies on copper(II) complexes with benzimidazole derivatives have shown both mononuclear square planar and dinuclear bridged structures. acs.org The bridging can occur through anionic ligands or parts of the benzimidazole ligand itself.

In the context of this compound complexes, an X-ray crystal structure would definitively confirm the coordination of the imine nitrogen (N3) to the metal center. It would also provide precise measurements of the M-N bond length, which is a direct indicator of the bond strength. Furthermore, the crystallographic data would reveal the bond angles around the metal, defining its coordination geometry. The packing of the complex molecules in the crystal lattice, influenced by intermolecular interactions such as hydrogen bonding and π-π stacking, can also be elucidated from X-ray diffraction data. rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1978.5 |

| Z | 4 |

Theoretical and Computational Studies in Coordination Chemistry

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for studying the coordination chemistry of metal complexes. nih.govekb.egtandfonline.com These methods provide valuable insights into the electronic structure, bonding, and spectroscopic properties of complexes, complementing experimental data. nih.govroyalsocietypublishing.org

DFT calculations can be used to optimize the geometry of metal complexes of this compound, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography. royalsocietypublishing.org The calculations can also predict vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. nih.gov

Furthermore, computational studies can elucidate the nature of the metal-ligand bond through analyses such as Natural Bond Orbital (NBO) analysis. NBO analysis can quantify the charge transfer between the ligand and the metal and describe the hybrid orbitals involved in bonding. The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies provide information about the electronic transitions and the reactivity of the complex. tandfonline.com The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap often correlates with higher reactivity. nih.gov

Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectra of the complexes, helping to assign the observed UV-Visible bands to specific electronic transitions. royalsocietypublishing.org These theoretical approaches are powerful for understanding the structure-property relationships in the coordination complexes of this compound and for guiding the design of new complexes with desired properties.

Ligand Field Theory and Crystal Field Theory Applications

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are fundamental models used to describe the electronic structure of transition metal complexes. While CFT treats the ligands as point charges and considers the electrostatic interactions with the metal d-orbitals, LFT provides a more sophisticated view by incorporating the covalent nature of the metal-ligand bond.

In the context of complexes formed with this compound, these theories are instrumental in explaining the splitting of the metal's d-orbitals upon coordination. The benzimidazole ligand typically coordinates to a metal ion through the sp²-hybridized nitrogen atom of the imidazole ring. This interaction lifts the degeneracy of the five d-orbitals. The magnitude of this splitting, denoted as Δ (the ligand field splitting parameter), is influenced by the nature of the metal ion, its oxidation state, and the ligand itself.

For an octahedral complex, the d-orbitals split into two sets: the lower energy t₂g (dxy, dxz, dyz) orbitals and the higher energy eg (dx²-y², dz²) orbitals. For a tetrahedral complex, the splitting is inverted, with the e set being of lower energy than the t₂ set. The bulky propan-2-yl group on the nitrogen atom in this compound can enforce a distorted coordination geometry, which would lead to a more complex d-orbital splitting pattern than in a perfectly symmetrical environment.

The strength of the ligand field created by this compound would determine whether its complexes are high-spin or low-spin. This is particularly relevant for metal ions with d⁴ to d⁷ electron configurations. While specific experimental data for this ligand is not abundant, related benzimidazole ligands are generally considered to be of intermediate strength.

In some specialized cases involving silyl-substituted benzimidazole ligands, an "inverted ligand field" has been observed in computational studies of copper complexes. In such a scenario, the occupied antibonding orbitals have more carbon character than copper character, a deviation from the typical bonding picture.

Molecular Orbital Theory for Metal-Ligand Bonding

Molecular Orbital (MO) theory offers a comprehensive description of the bonding in coordination compounds by considering the overlap of metal and ligand orbitals to form molecular orbitals. researchgate.netyoutube.com The interaction between the metal's valence orbitals (s, p, and d) and the ligand's donor orbitals results in the formation of bonding, antibonding, and non-bonding molecular orbitals. researchgate.netyoutube.com

For a complex of this compound, the primary interaction is the formation of a σ-bond between the lone pair on the coordinating nitrogen atom and a suitable metal orbital (e.g., one of the eg orbitals in an octahedral field). The energy of the resulting bonding MO is lower than that of the original atomic orbitals, while the antibonding MO is higher in energy. youtube.com

A simplified qualitative molecular orbital diagram for an octahedral complex with a σ-donating ligand like this compound would show the formation of six bonding (σ) and six antibonding (σ*) molecular orbitals from the overlap of the metal's s, p, and eg orbitals with the ligand's σ-orbitals. The metal's t₂g orbitals, if not involved in π-bonding, would remain as non-bonding orbitals. If π-interactions are present, the t₂g orbitals will also split into bonding and antibonding sets.

Prediction of Magnetic Properties and Electronic States

The magnetic properties and electronic states of transition metal complexes are direct consequences of their electronic structure. The number of unpaired electrons in a complex determines its magnetic behavior, being either paramagnetic (unpaired electrons) or diamagnetic (all electrons paired).

For complexes of this compound, the magnetic properties can be predicted based on the ligand field strength and the resulting d-electron configuration. For instance, a Co(III) (d⁶) complex with a strong field ligand would be low-spin and diamagnetic, as seen in some related benzimidazole complexes. nih.gov Conversely, a Cu(II) (d⁹) complex is expected to be paramagnetic with one unpaired electron, which has also been observed for similar ligands, with magnetic moments typically in the range of 1.87–1.89 B.M. nih.gov

The electronic states of these complexes give rise to their electronic absorption spectra. Transitions between the split d-orbitals (d-d transitions) typically occur in the visible region of the electromagnetic spectrum and are responsible for the color of many transition metal complexes. The energies of these transitions are related to the ligand field splitting parameter (Δ). For example, the electronic spectra of some Cu(II) complexes with benzimidazole-derived ligands show bands around 455 nm, which can be attributed to the ²B₁g → ²Eg transition in a distorted octahedral geometry. nih.gov Co(III) complexes with similar ligands have shown bands around 650 nm, corresponding to the ¹A₁g → ¹T₂g transition. nih.gov Charge transfer bands, which involve the transfer of an electron from a metal-centered orbital to a ligand-centered orbital (MLCT) or vice-versa (LMCT), can also be observed, often in the ultraviolet region. nih.gov

The following table provides a hypothetical prediction of the magnetic properties and electronic states for some first-row transition metal complexes with this compound, assuming an octahedral geometry and considering the ligand to be of intermediate field strength.

| Metal Ion | d-Electron Configuration | Predicted Spin State | Predicted Magnetic Moment (μ_eff, B.M.) | Possible Electronic Ground State |

| Ti³⁺ | d¹ | High Spin | ~1.73 | ²T₂g |

| V³⁺ | d² | High Spin | ~2.83 | ³T₁g |

| Cr³⁺ | d³ | High Spin | ~3.87 | ⁴A₂g |

| Mn²⁺ | d⁵ | High Spin | ~5.92 | ⁶A₁g |

| Fe³⁺ | d⁵ | High Spin | ~5.92 | ⁶A₁g |

| Fe²⁺ | d⁶ | High Spin | ~4.90 | ⁵T₂g |

| Co²⁺ | d⁷ | High Spin | ~3.87 | ⁴T₁g |

| Ni²⁺ | d⁸ | High Spin | ~2.83 | ³A₂g |

| Cu²⁺ | d⁹ | High Spin | ~1.73 | ²E_g |

Note: These are theoretical predictions and the actual properties may vary depending on the specific coordination environment and other factors.

Advanced Materials Science Applications of 2 Methyl 1 Propan 2 Ylbenzimidazole Derivatives

Development of Organic Electronic Materials

The tunable electronic characteristics of benzimidazole (B57391) derivatives have positioned them as promising candidates for components in organic electronic devices. By modifying the substituents on the benzimidazole ring system, researchers can fine-tune properties like charge carrier mobility and luminescence to suit specific applications.

Benzimidazole derivatives are investigated for their fluorescent and phosphorescent properties, which are crucial for applications like Organic Light Emitting Diodes (OLEDs) and fluorescent sensors. The luminescence of these compounds can be significantly influenced by their chemical environment and molecular structure.

Research into benzimidazole salts, such as those derived from 2-((1H-imidazol-1-yl)methyl)-1H-benzimidazole (IBI), demonstrates the impact of molecular structure on luminescent properties. When IBI is reacted with different inorganic acids to form salts, the resulting compounds exhibit distinct emission spectra. researchgate.net For example, two salts, [H2IBI]²⁺·2NO₃⁻ and [H2IBI]²⁺·2ClO₄⁻, show emission maxima at 375 nm and 371 nm, respectively. researchgate.net These emissions are significantly red-shifted compared to the free IBI ligand, indicating that the formation of the salt and the resulting crystal packing alters the electronic energy levels of the molecule. researchgate.net

Table 1: Luminescent Properties of Selected Benzimidazole Derivatives

| Compound | Emission Maxima (nm) | Red-Shift vs. Free Ligand (nm) | Source |

|---|---|---|---|

| [H₂IBI]²⁺·2NO₃⁻ | 375 | 67 | researchgate.net |

| [H₂IBI]²⁺·2ClO₄⁻ | 371 | 63 | researchgate.net |

| [H₂IBI]²⁺ 2X⁻ (X = NO₃⁻, ClO₄⁻) (Alternative Data) | 460, 477 | 151, 168 | researchgate.net |

The performance of organic electronic devices like field-effect transistors (FETs) and thermoelectric generators relies heavily on the efficiency of charge transport within the active material. Benzimidazole derivatives are being explored both as the primary semiconductor and as dopants to enhance the conductivity of other organic materials. rsc.orgpolimi.it

In two-dimensional (2D) hybrid perovskites, benzimidazolium cations have been used as bulky organic spacers between inorganic layers. rsc.org In a study of benzimidazolium tin iodide ((Bn)₂SnI₄) perovskite, the material's charge transport mechanism was investigated. rsc.org At a macroscopic level, the material exhibits a hopping mechanism for charge transport, as indicated by a decrease in mobility with lower temperatures. rsc.org However, on a nanoscopic scale, ultrafast terahertz photoconductivity measurements revealed a band-like transport mechanism, with local mobility increasing to 17 cm² V⁻¹ s⁻¹ as the temperature decreased. rsc.org This dual behavior is attributed to the regular structure induced by hydrogen bonding between the benzimidazole cation and the inorganic sheets. rsc.org

Benzimidazole derivatives have also been successfully designed as n-type dopants for conjugated polymers used in organic thermoelectric applications. polimi.itpolimi.it For example, N,N-bis(propan-2-yl)-4-(1,3,5,6-tetramethyl-2,3-dihydro-1H-1,3-benzodiazol-2-yl)aniline (DMe-DiPrBI) was synthesized to dope (B7801613) the n-type polymer PNDI(OD)-2T. polimi.itpolimi.it The isopropyl groups on the dopant were chosen to improve miscibility with the polymer and prevent aggregation. polimi.it The doping process significantly increased the electrical conductivity of the polymer film, with an impressive value of 4.17 x 10⁻² S/cm achieved. polimi.it

Table 2: Electrical Conductivity of PNDI(OD)-2T Doped with a Benzimidazole Derivative

| Dopant | Dopant Concentration | Annealing | Electrical Conductivity (S/cm) | Source |

|---|---|---|---|---|

| DMe-DiPrBI | Various | Various | Up to 4.17 x 10⁻² | polimi.itpolimi.it |

Supramolecular Chemistry and Self-Assembly of Benzimidazole Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The benzimidazole scaffold is particularly adept at forming such assemblies due to its ability to participate in specific and directional interactions, most notably hydrogen bonding.

Hydrogen bonds are crucial in directing the self-assembly of benzimidazole derivatives into well-defined one-, two-, or three-dimensional structures. nih.gov The nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond acceptors, while N-H protons or hydroxyl groups on substituents can act as donors. nih.gov

The crystal structure of 1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-5,6-dimethyl-1H-benzimidazole, crystallized as an acetone (B3395972) disolvate, provides a clear example of these interactions. nih.gov In this structure, an O-H···N hydrogen bond forms between the hydroxyl group of the 1-(4-hydroxyphenyl)methyl substituent and a nitrogen atom of an adjacent benzimidazole molecule, resulting in chains running through the crystal. nih.gov Additionally, the 2-(4-hydroxyphenyl) substituent forms an O-H···O hydrogen bond with a solvate acetone molecule. nih.gov The structure is further stabilized by weaker C-H···π interactions. nih.gov Similarly, studies on 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid show that O-H···N and C-H···O hydrogen bonds, along with π-π interactions, create extensive supramolecular networks. nih.gov In other benzimidazole salts, a combination of C/N-H···O hydrogen bonds leads to the formation of a three-dimensional framework. researchgate.net

Table 3: Hydrogen-Bond Geometry in 1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-5,6-dimethyl-1H-benzimidazole

| Donor-H···Acceptor (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Source |

|---|---|---|---|---|---|

| O1-H1···O4 | 0.81(4) | 1.96(4) | 2.748(3) | 165(4) | nih.gov |

| O2-H2···N2i | 0.93(3) | 1.83(3) | 2.757(2) | 176(2) | nih.gov |

Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule or framework. wikipedia.org These interactions are driven by non-covalent forces such as hydrogen bonding, hydrophobic effects, and van der Waals forces. wikipedia.org While classic hosts include cyclodextrins and calixarenes, porous frameworks can also serve this function. wikipedia.orgnih.gov

Research into Polymer and Hybrid Materials Incorporating Benzimidazole Units

Hybrid materials, which combine organic and inorganic components at the molecular level, offer a route to materials with novel or enhanced properties. nih.gov Benzimidazole units are valuable components in such hybrids, including coordination polymers, MOFs, and doped polymer systems, due to their coordinating ability, thermal stability, and electronic characteristics. polimi.itnih.gov

The ability of benzimidazole derivatives to chelate with metal ions makes them excellent building blocks for coordination polymers and MOFs. nih.gov For example, carboxylic acid-functionalized benzimidazoles have been used to construct coordination polymers with various metal ions, forming extensive supramolecular networks. nih.gov As discussed previously, benzimidazole derivatives have also been incorporated into hybrid materials as guests within MOF hosts (like HPBI in ZIF-8) and as the organic cation spacer in 2D hybrid perovskites ((Bn)₂SnI₄). nih.govrsc.org

Polymerization Strategies

The polymerization of 2-Methyl-1-propan-2-ylbenzimidazole derivatives can be approached through several synthetic routes, aiming to create polymers with tailored thermal, mechanical, and electronic properties. The presence of the bulky N-tert-butyl substituent plays a crucial role in influencing the polymer's final characteristics.

One key strategy involves the synthesis of poly(benzimidazole imide)s (PBIIs). In related research, the incorporation of a bulky N-phenyl substituent into the benzimidazole ring has been shown to effectively hinder the formation of intermolecular hydrogen bonds. rsc.orgrsc.org This disruption of hydrogen bonding can lead to a significant reduction in water absorption and an increase in the glass transition temperature (Tg) of the resulting polymer. rsc.orgrsc.org Following this principle, the polymerization of a diamine derivative of this compound with dianhydrides could yield PBIIs with enhanced thermal stability and lower moisture uptake, which are desirable properties for microelectronics and flexible display substrates. rsc.org

Another approach is the synthesis of aliphatic polybenzimidazoles. While direct polymerization of this compound has not been extensively documented, studies on other aliphatic polybenzimidazoles have shown that the flexibility of the polymer backbone can be controlled by the length of the aliphatic chain. nih.gov For derivatives of this compound, the bulky tert-butyl group would introduce significant steric hindrance, likely resulting in polymers with amorphous characteristics and good solubility in common organic solvents. researchgate.net

Furthermore, the synthesis of vinyl-substituted derivatives of this compound could open avenues for free-radical polymerization. Research on the polymerization of vinylimidazolium salts has demonstrated that such monomers can be effectively polymerized to form polyions. mdpi.com A similar strategy could be applied to a vinyl-functionalized version of this compound to create novel polymers for various applications.

The table below summarizes the effects of bulky substituents on the properties of analogous benzimidazole-containing polymers.

| Polymer System | Bulky Substituent | Effect on Polymer Properties | Reference |

| Poly(benzimidazole imide)s | N-phenyl | Reduced water absorption, increased glass transition temperature | rsc.orgrsc.org |

| Poly(2,5-benzimidazole) | N-4-tert-butylbenzyl | Increased solubility in organic solvents | researchgate.net |

Incorporation into Nanostructured Materials

The unique molecular architecture of this compound derivatives makes them promising candidates for the creation of nanostructured materials. The steric bulk of the tert-butyl group can be exploited to induce microphase separation in block copolymers or polymer blends, leading to the formation of well-defined nanodomains.

A relevant study demonstrated that the N-alkylation of poly(benzimidazole) (PBI) with long C18 alkyl chains leads to polymers capable of microphase separation, resulting in nanostructured membranes. researchgate.net This suggests that incorporating this compound units into a polymer backbone could similarly drive the self-assembly of the material into nanostructured morphologies. Such materials could find applications in areas like proton exchange membranes for fuel cells, where the nanostructured domains can create efficient pathways for ion transport. researchgate.net

Inverse miniemulsion polymerization is another versatile technique for creating nanostructured materials, including polymeric nanogels and organic-inorganic hybrid nanoparticles. nih.gov Monomers derived from this compound could be polymerized within the dispersed phase of an inverse miniemulsion to generate functional nanoparticles. The properties of these nanoparticles could be tailored by the choice of co-monomers and cross-linking agents.

The research on pyrene-benzimidazole derivatives further highlights the role of steric hindrance in controlling solid-state packing. The introduction of multiple phenyl and tert-butyl groups was found to effectively reduce π-π stacking. mdpi.com This principle is directly applicable to the design of nanostructured materials based on this compound, where controlling intermolecular interactions is key to achieving desired material properties.

Optoelectronic Device Applications Research

The electronic properties of benzimidazole derivatives have led to their investigation in a variety of optoelectronic devices. The introduction of a bulky substituent like the tert-butyl group in this compound can significantly influence the performance of these devices by modifying the electronic energy levels and charge transport characteristics of the materials.

Organic Light-Emitting Diodes (OLEDs) Component Research

In the field of Organic Light-Emitting Diodes (OLEDs), benzimidazole derivatives are widely explored as electron-transporting materials and hosts for phosphorescent and fluorescent emitters. researchgate.netnih.gov The steric hindrance provided by the tert-butyl group in this compound derivatives is a key design element to prevent molecular aggregation, which can otherwise lead to fluorescence quenching and reduced device efficiency. mdpi.com

Research on pyrene-benzimidazole derivatives has shown that attaching bulky groups like tert-butyl and phenyl to the core structure effectively reduces π-π stacking in the solid state. mdpi.com This leads to materials with high spectral purity and efficient blue emission. For instance, an OLED device using a pyrene-benzimidazole derivative with a tert-butyl group as the non-doped emissive layer exhibited pure blue electroluminescence with a notable external quantum efficiency (EQE). mdpi.com

Furthermore, benzimidazole derivatives are used as host materials in phosphorescent OLEDs (PhOLEDs). The introduction of bulky groups can help to achieve a high triplet energy level in the host material, which is crucial for efficiently confining the triplet excitons of the dopant emitter. Benzimidazole-based host materials have been shown to form exciplexes that can enhance the efficiency of blue PhOLEDs. researchgate.net

The table below presents the performance of an OLED device incorporating a benzimidazole derivative with a bulky substituent.

| Device Configuration | Emissive Layer | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates | Reference |

| ITO/NPB/Compound B/TPBI/Ca/Al | 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene | 4.3 (at 3.5 V) | 290 (at 7.5 V) | (0.1482, 0.1300) | mdpi.comnih.gov |

Photovoltaic Applications Research

Benzimidazole derivatives are also being investigated for their potential in organic photovoltaic (OPV) devices, often as electron acceptor or donor materials. While specific research on this compound in photovoltaics is limited, the known electronic properties of the benzimidazole core suggest its utility in this area.

The electron-withdrawing nature of the benzimidazole unit makes its derivatives suitable as electron-acceptor materials in bulk heterojunction solar cells. The introduction of a bulky tert-butyl group could influence the morphology of the donor-acceptor blend, which is a critical factor for efficient charge separation and transport. Studies on other benzimidazole-based small molecules have shown their potential in perovskite solar cells, where they can be used in the hole transport layer. nih.gov

Moreover, the steric hindrance from the tert-butyl group in this compound derivatives could be advantageous in preventing the aggregation of the material in the active layer of the solar cell, potentially leading to improved device stability and performance. Research on benzotriazole (B28993) derivatives, which are structurally related to benzimidazoles, has indicated that their molecular structure can prevent aggregation and that they can act as efficient light-absorbing materials. nih.gov

Future Directions and Emerging Research Avenues

Interdisciplinary Research with Computational Materials Science

The synergy between computational modeling and experimental work is a cornerstone of modern chemical research. For 2-Methyl-1-propan-2-ylbenzimidazole, computational materials science, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, offers a powerful lens to predict and understand its behavior at the molecular level. nih.govnih.govnih.gov

DFT studies can elucidate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and chemical reactivity of the molecule. nih.gov These calculations are crucial for predicting sites susceptible to electrophilic or nucleophilic attack, which is invaluable for designing new synthetic routes and understanding potential metabolic pathways. For instance, DFT analysis has been successfully used to investigate the electronic properties of other alkylated benzimidazoles, providing insights into their stability and reactivity. nih.gov

Molecular dynamics simulations can model the behavior of this compound in different environments, such as in solution or within a biological system. nih.gov This can predict its conformational preferences, interaction with solvent molecules, and potential binding modes with biological targets like enzymes or receptors. Such in-silico studies are instrumental in the early stages of drug discovery, helping to prioritize experimental efforts. nih.gov

Table 1: Potential Computational Studies on this compound

| Computational Method | Predicted Outcome | Relevance |

| Density Functional Theory (DFT) | Electronic structure, chemical reactivity, spectroscopic properties | Guiding synthesis, understanding reaction mechanisms |

| Molecular Dynamics (MD) | Conformational analysis, solvation properties, binding affinity | Predicting biological activity, material properties |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity | Rational design of more potent analogues |

Novel Synthetic Methodologies for Complex Architectures

The synthesis of benzimidazole (B57391) derivatives has evolved significantly, moving from classical condensation reactions to more sophisticated and efficient methods. Future research on this compound should focus on developing novel synthetic strategies to access more complex and sterically hindered architectures.